Para- vs. Meta-Substitution: Linear Rigidity Drives PROTAC Linker and Liquid Crystal Performance
The para-phenylethynyl substitution in (4-(phenylethynyl)phenyl)methanol produces a rigid, linear molecular axis with a C≡C bond length of approximately 1.20 Å, whereas the meta-isomer (3-(phenylethynyl)phenyl)methanol (CAS 123926-88-5) introduces a 120° angular bend in the conjugation pathway . This geometric distinction is critical in applications requiring precise spatial orientation: the para-isomer is preferred in PROTAC linker design where the rigid phenylethynyl group controls three-dimensional orientation of the degrader molecule, while the meta-isomer lacks this linear vector control .
| Evidence Dimension | Molecular geometry and conjugation pathway |
|---|---|
| Target Compound Data | Linear rod-like geometry; C≡C bond ~1.20 Å; 180° para-substitution vector |
| Comparator Or Baseline | (3-(Phenylethynyl)phenyl)methanol (CAS 123926-88-5) |
| Quantified Difference | ~120° angular bend in conjugation pathway for meta-isomer vs. linear for para-isomer |
| Conditions | Structural analysis based on molecular geometry and bond angle calculations |
Why This Matters
Procurement of the para-isomer is mandatory for applications requiring linear rigid linkers (PROTACs, molecular wires, liquid crystals), where the meta-isomer's bent geometry compromises spatial orientation.
